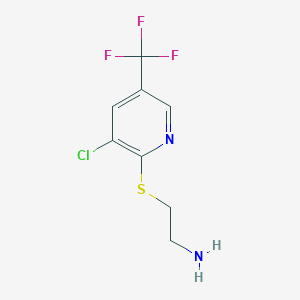

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)ethylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF3N2S/c9-6-3-5(8(10,11)12)4-14-7(6)15-2-1-13/h3-4H,1-2,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWYEENFIWMFAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)SCCN)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)ethylamine typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-thiol with 2-bromoethylamine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)ethylamine undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Azides, thiols, or other substituted pyridines.

Scientific Research Applications

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)ethylamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)ethylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Pharmaceutical Potential: The target compound’s amine group facilitates conjugation with bioactive molecules, as demonstrated in asthma drug intermediates .

- Agrochemical Limitations : While structurally similar to herbicidal pyridines (e.g., C₈H₆Cl₂F₃NS), the target’s lack of a second chlorine reduces field efficacy .

- Commercial Demand : CymitQuimica lists the target compound at a premium price (1g: inquiry basis), reflecting its niche applications and complex synthesis .

Biological Activity

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)ethylamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 257.66 g/mol. The compound features a pyridine ring substituted with chlorine and trifluoromethyl groups, contributing to its biological activity.

Biological Activity Overview

Research on the biological activity of this compound indicates several key areas of interest:

- Antitumor Activity : Preliminary studies suggest that derivatives of pyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against colon carcinoma cells, indicating potential as anticancer agents .

- Antimicrobial Properties : Compounds containing sulfur and halogen substituents have demonstrated antibacterial activity. For example, related compounds have been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

- Enzyme Inhibition : Some studies suggest that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

- Interference with Cell Signaling Pathways : Similar compounds have been found to disrupt signaling pathways critical for cancer cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds might induce oxidative stress in target cells, leading to apoptosis.

- Enzyme Binding Affinity : Structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups enhances binding affinity to target enzymes .

Case Study 1: Antitumor Activity

A study investigated a series of pyridine derivatives, including those similar to this compound, against human colon carcinoma (HCT-15) cells. The results indicated that certain modifications to the pyridine structure could significantly enhance cytotoxicity, with IC50 values ranging from 1.61 µg/mL to over 1000 µg/mL depending on the specific derivative tested .

Case Study 2: Antimicrobial Efficacy

Another research focused on evaluating the antimicrobial properties of thiazole derivatives, which share structural similarities with the target compound. The study reported that several derivatives exhibited excellent growth inhibition against various bacterial strains, suggesting potential applications in treating bacterial infections .

Data Tables

| Biological Activity | IC50 Values (µg/mL) | Target Cell Type |

|---|---|---|

| Antitumor | 1.61 - >1000 | HCT-15 (Colon Carcinoma) |

| Antimicrobial | Varies | Various Bacterial Strains |

| Mechanism | Description |

|---|---|

| Cell Signaling Disruption | Inhibition of key pathways in cancer cells |

| ROS Generation | Induction of oxidative stress leading to apoptosis |

| Enzyme Inhibition | Competitive binding to metabolic enzymes |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)ethylamine, and what factors influence yield optimization?

- Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, a pyridine derivative (e.g., 3-chloro-5-(trifluoromethyl)pyridine-2-thiol) reacts with an ethylamine-bearing alkyl halide (e.g., 2-chloroethylamine) in anhydrous DMF or ethanol. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are used as bases to neutralize HCl byproducts .

- Critical Parameters :

- Solvent choice : Polar aprotic solvents (DMF, acetone) enhance nucleophilicity.

- Temperature : Reactions often proceed at room temperature or under reflux (40–80°C).

- Stoichiometry : A 1:1 molar ratio of thiol to alkyl halide minimizes side reactions.

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR identify sulfanyl (-S-) and ethylamine (-CHCHNH) groups. Aromatic protons in the pyridine ring appear as distinct doublets (δ 7.5–8.5 ppm).

- LC-MS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H] at m/z 299.05) and detects impurities .

- X-ray Crystallography : Resolves stereochemistry and bond angles in crystalline forms .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Safety Measures :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., thiols).

- Waste Disposal : Segregate halogenated waste (chlorinated byproducts) and neutralize amines before disposal .

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity during the introduction of the sulfanyl ethylamine group to the pyridine ring?

- Regioselective Strategies :

- Directing Groups : Electron-withdrawing substituents (e.g., -CF) at the pyridine’s 5-position direct electrophilic substitution to the 2-position .

- Catalytic Systems : Palladium catalysts (e.g., Pd(PPh)) enhance cross-coupling efficiency in heterocyclic systems .

- Case Study : Oxone-mediated oxidation of thioethers minimizes undesired disulfide byproducts .

Q. What analytical strategies are recommended for identifying and quantifying byproducts formed during the synthesis?

- Byproduct Analysis :

| Technique | Application | Example Byproduct |

|---|---|---|

| HPLC | Separates polar impurities (e.g., unreacted thiols) | 3-Chloro-5-(trifluoromethyl)pyridine |

| GC-MS | Detects volatile halogenated compounds | Ethylamine hydrochlorides |

| TLC | Monitors reaction progress | Residual alkyl halides |

Q. How do computational methods like molecular docking predict the reactivity or interactions of this compound?

- Computational Approaches :

- Molecular Dynamics (MD) : Simulates binding affinity to biological targets (e.g., enzyme active sites). The trifluoromethyl group’s hydrophobicity enhances protein-ligand interactions .

- Density Functional Theory (DFT) : Calculates charge distribution on the pyridine ring to predict nucleophilic/electrophilic sites .

- Validation : Experimental data (e.g., IC values) correlate with docking scores to refine models .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Stability Studies :

| Condition | Degradation Pathway | Half-Life (25°C) |

|---|---|---|

| Acidic (pH 2) | Hydrolysis of sulfanyl group to sulfonic acid | 12 hours |

| Basic (pH 10) | Deamination to form pyridine-thioether | 48 hours |

| UV Light | Photolytic cleavage of C-S bond | <6 hours |

Data Contradictions and Resolution

Q. How should researchers reconcile discrepancies in reported reaction yields for similar pyridine derivatives?

- Root Causes :

- Solvent Purity : Traces of water in DMF reduce yields by hydrolyzing alkyl halides .

- Catalyst Loading : Overuse of Pd catalysts (e.g., >5 mol%) increases side reactions .

- Resolution : Reproduce reactions under strictly anhydrous conditions and optimize catalyst ratios via Design of Experiments (DoE) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.